3,5-Dibromo-2-nitroaniline

Catalog No.
S13653515
CAS No.
M.F
C6H4Br2N2O2
M. Wt
295.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromo-2-nitroaniline

Product Name

3,5-Dibromo-2-nitroaniline

IUPAC Name

3,5-dibromo-2-nitroaniline

Molecular Formula

C6H4Br2N2O2

Molecular Weight

295.92 g/mol

InChI

InChI=1S/C6H4Br2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2

InChI Key

YZCKBVZDELGKKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)[N+](=O)[O-])Br)Br

3,5-Dibromo-2-nitroaniline is an aromatic compound characterized by the presence of two bromine atoms and one nitro group attached to a benzene ring that also contains an amino group. Its chemical formula is C6_6H4_4Br2_2N2_2O2_2. The compound is notable for its bright yellow color and is used primarily in organic synthesis and pharmaceutical applications. The presence of the nitro and amino groups makes it a versatile intermediate in various

  • Nucleophilic Aromatic Substitution: The nitro group acts as a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This reaction can lead to the substitution of bromine atoms with other nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which can modify the compound's biological activity and reactivity.
  • Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, resulting in the release of 3,5-dibromoaniline and other by-products.

3,5-Dibromo-2-nitroaniline exhibits significant biological activity. Research indicates that it may possess antioxidant and anti-inflammatory properties. Additionally, it has been shown to inhibit certain enzymes involved in drug metabolism, particularly cytochrome P450 enzymes such as CYP2C8. This inhibition can affect the metabolism of various pharmaceuticals, potentially leading to altered pharmacokinetics of co-administered drugs.

The synthesis of 3,5-dibromo-2-nitroaniline typically involves:

  • Nitration of Aniline: Aniline is treated with a nitrating agent (such as a mixture of nitric and sulfuric acids) to introduce the nitro group at the 2-position.
  • Bromination: The resulting product undergoes bromination using bromine or a brominating agent to introduce bromine atoms at the 3 and 5 positions.

These steps can be optimized for yield and purity through careful control of reaction conditions such as temperature and concentration .

3,5-Dibromo-2-nitroaniline is utilized in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing dyes, pharmaceuticals, and agrochemicals due to its reactive functional groups.
  • Biological Research: Its ability to inhibit specific enzymes makes it valuable for studying drug metabolism and enzyme kinetics.
  • Material Science: The compound's derivatives are explored for their potential applications in developing new materials with unique properties .

Studies on 3,5-dibromo-2-nitroaniline have focused on its interactions with biological molecules. The compound's ability to inhibit cytochrome P450 enzymes suggests that it can alter metabolic pathways in cells. These interactions are crucial for understanding its pharmacological effects and potential toxicities when used in therapeutic contexts .

Several compounds share structural similarities with 3,5-dibromo-2-nitroaniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3,5-DibromoanilineContains two bromine atoms but lacks nitro groupPrimarily used in dye synthesis
4-Bromo-2-nitroanilineContains one bromine atom and one nitro groupExhibits different reactivity patterns
2-Amino-5-nitrobenzonitrileContains a nitro group and a cyano groupFocused on different biological activities

Uniqueness

The unique combination of two bromine atoms and a nitro group in 3,5-dibromo-2-nitroaniline distinguishes it from these similar compounds. This structural arrangement enhances its reactivity profile, making it particularly useful in enzyme inhibition studies and organic synthesis applications .

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

295.86190 g/mol

Monoisotopic Mass

293.86395 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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